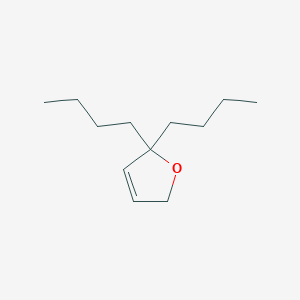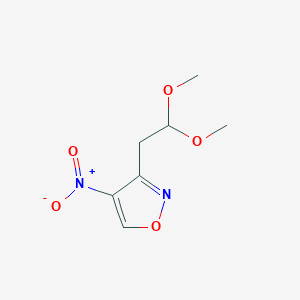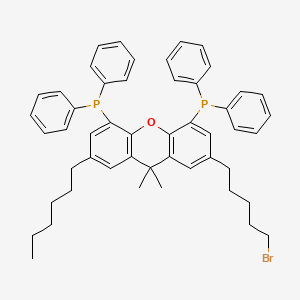![molecular formula C19H15Br2NO4 B12897885 {3,5-Dibromo-4-[(2-ethylquinolin-6-yl)oxy]phenoxy}acetic acid CAS No. 918946-57-3](/img/structure/B12897885.png)
{3,5-Dibromo-4-[(2-ethylquinolin-6-yl)oxy]phenoxy}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dibromo-4-((2-ethylquinolin-6-yl)oxy)phenoxy)acetic acid is a complex organic compound with the molecular formula C19H15Br2NO4 and a molecular weight of 481.13 g/mol . This compound is characterized by the presence of bromine atoms, a quinoline moiety, and an acetic acid functional group, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dibromo-4-((2-ethylquinolin-6-yl)oxy)phenoxy)acetic acid typically involves multiple steps, including halogenation, etherification, and acylation reactions. One common synthetic route involves the following steps:
Etherification: The quinoline moiety is introduced via an etherification reaction, where 2-ethylquinoline is reacted with the brominated phenol derivative in the presence of a base such as potassium carbonate.
Acylation: The final step involves the acylation of the etherified product with chloroacetic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of 2-(3,5-Dibromo-4-((2-ethylquinolin-6-yl)oxy)phenoxy)acetic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(3,5-Dibromo-4-((2-ethylquinolin-6-yl)oxy)phenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the bromine atoms, where nucleophiles such as amines or thiols replace the bromine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Quinoline N-oxide derivatives
Reduction: Reduced quinoline derivatives
Substitution: Amino or thiol-substituted derivatives
科学的研究の応用
2-(3,5-Dibromo-4-((2-ethylquinolin-6-yl)oxy)phenoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(3,5-Dibromo-4-((2-ethylquinolin-6-yl)oxy)phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and quinoline moiety play a crucial role in its binding affinity and activity. It may act by inhibiting specific enzymes or receptors, leading to the modulation of cellular processes and pathways.
類似化合物との比較
Similar Compounds
- 2-(3,5-Dibromo-4-((2-methylquinolin-6-yl)oxy)phenoxy)acetic acid
- 2-(3,5-Dibromo-4-((2-ethylquinolin-5-yl)oxy)phenoxy)acetic acid
- 2-(3,5-Dibromo-4-((2-ethylquinolin-7-yl)oxy)phenoxy)acetic acid
Uniqueness
2-(3,5-Dibromo-4-((2-ethylquinolin-6-yl)oxy)phenoxy)acetic acid is unique due to its specific substitution pattern on the quinoline ring and the presence of bromine atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
918946-57-3 |
|---|---|
分子式 |
C19H15Br2NO4 |
分子量 |
481.1 g/mol |
IUPAC名 |
2-[3,5-dibromo-4-(2-ethylquinolin-6-yl)oxyphenoxy]acetic acid |
InChI |
InChI=1S/C19H15Br2NO4/c1-2-12-4-3-11-7-13(5-6-17(11)22-12)26-19-15(20)8-14(9-16(19)21)25-10-18(23)24/h3-9H,2,10H2,1H3,(H,23,24) |
InChIキー |
RTJXPZCPFMPIJW-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC2=C(C=C1)C=C(C=C2)OC3=C(C=C(C=C3Br)OCC(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



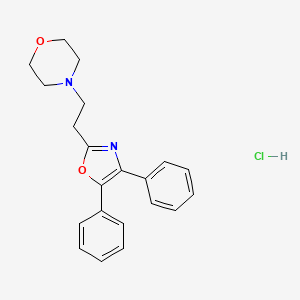
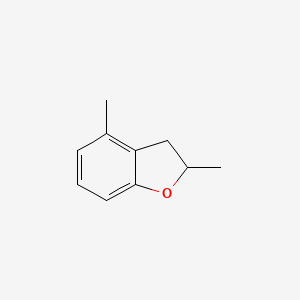

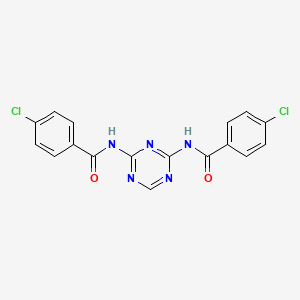

![N-(2,6-Dimethylphenyl)-5-(thiophen-2-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12897835.png)
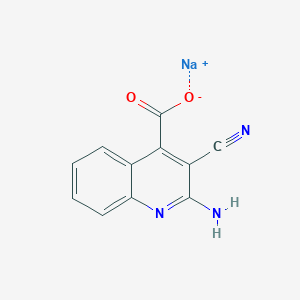
![2-(Carboxy(hydroxy)methyl)-6-cyanobenzo[d]oxazole](/img/structure/B12897847.png)
